molecular formula C24H22N2O5S B11417365 ethyl 4-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate

ethyl 4-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate

Cat. No.: B11417365
M. Wt: 450.5 g/mol
InChI Key: SQILAGQBTQEXBS-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a unique combination of furan, benzothiazepine, and benzoate moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving a thioamide and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Amidation Reaction: The acetyl group is introduced through an amidation reaction between the benzothiazepine derivative and an appropriate acylating agent.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzothiazepine moiety can be reduced to form the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the benzothiazepine moiety.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazepine moiety may inhibit enzyme activity by binding to the active site, while the furan ring can interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE: Similar in having a furan ring but differs in the presence of an oxadiazole ring instead of a benzothiazepine moiety.

    4-METHYL-2-[(3-ARYLSYDNON-4-YL-METHYLENE)HYDRAZONO]-2,3-DIHYDRO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER: Contains a thiazole ring and exhibits different biological activities.

Uniqueness

ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE is unique due to its combination of furan, benzothiazepine, and benzoate moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H22N2O5S/c1-2-30-24(29)16-9-11-17(12-10-16)25-22(27)15-26-18-6-3-4-8-20(18)32-21(14-23(26)28)19-7-5-13-31-19/h3-13,21H,2,14-15H2,1H3,(H,25,27)

InChI Key

SQILAGQBTQEXBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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